molecular formula C16H10FN3O B12360889 2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile

2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile

Cat. No.: B12360889
M. Wt: 279.27 g/mol
InChI Key: CLLLEXFJTIJINE-UHFFFAOYSA-N
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Description

2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C16H10FN3O. It is an intermediate used in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase (PARP). This compound is also involved in the design of isocorydine derivatives with anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile involves multiple steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine and anhydrous tetrahydrofuran. The reaction mixture is cooled to 0°C, then warmed to room temperature and further heated to 70°C. The pH is adjusted to acidic using hydrochloric acid, and the product is filtered and washed with water and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoic acid.

    Reduction: 2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile is used in several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting PARP, an enzyme involved in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells that rely on PARP for survival. This makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    Olaparib: Another PARP inhibitor used in cancer treatment.

    Fluzoparib: A similar compound with PARP inhibitory activity.

    Niraparib: Another PARP inhibitor with similar applications.

Uniqueness

2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of various phthalazinone derivatives. Its ability to inhibit PARP makes it valuable in both research and potential therapeutic applications .

Properties

Molecular Formula

C16H10FN3O

Molecular Weight

279.27 g/mol

IUPAC Name

2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile

InChI

InChI=1S/C16H10FN3O/c17-14-6-5-10(7-11(14)9-18)8-15-12-3-1-2-4-13(12)16(21)20-19-15/h1-7,15H,8H2

InChI Key

CLLLEXFJTIJINE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N=NC2=O)CC3=CC(=C(C=C3)F)C#N

Origin of Product

United States

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